Delta3,2-Hydroxylbakuchiol

Descripción general

Descripción

Delta3,2-Hydroxylbakuchiol is a natural compound isolated from the seeds of the plant Psoralea corylifolia, which belongs to the Leguminosae family. This compound is a derivative of bakuchiol, a well-known meroterpenoid with diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Delta3,2-Hydroxylbakuchiol involves several steps, starting from bakuchiol. One common method includes the hydroxylation of bakuchiol using specific reagents and catalysts under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic chemistry may lead to more efficient and scalable methods in the future .

Análisis De Reacciones Químicas

Types of Reactions: Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action:

Delta3,2-Hydroxylbakuchiol has been identified as a potent monoamine transporter inhibitor. It selectively inhibits dopamine transporters (DAT) and norepinephrine transporters (NET), showing IC50 values of 0.58 µM and 0.69 µM, respectively, while being less effective against serotonin transporters (SERT) with an IC50 of 312.02 µM . This selectivity suggests its potential role in treating neurodegenerative diseases such as Parkinson's disease.

Case Studies:

- In a study involving a Parkinson's disease model, this compound demonstrated protective effects against MPP(+) induced neurotoxicity by preventing dopaminergic neuron damage and behavioral deficits .

- Additionally, it improved motor performance in mice subjected to MPTP-induced dopaminergic loss, highlighting its therapeutic potential in ameliorating symptoms associated with Parkinson's disease .

Antitumor Activity

Growth Inhibition Studies:

Research has shown that this compound exhibits significant growth inhibitory activity against osteosarcoma cells (rat UMR106). The compound displayed an IC50 value of 69 µM; modifications to its structure enhanced this activity .

Structure-Activity Relationship (SAR):

- Modifications on the aromatic ring and chain tail were explored to optimize the compound's efficacy. For instance, substituents that increased hydrophobicity or electron-withdrawing groups generally improved activity against cancer cells .

- Notably, certain analogues showed enhanced potency with IC50 values as low as 17 µM when specific structural changes were made .

Potential Pharmacological Applications

Psychopharmacological Properties:

this compound has been investigated for its psychopharmacological potential due to its inhibition of monoamine transporters. This characteristic positions it as a candidate for treating conditions such as depression and cocaine addiction .

Comparative Efficacy:

In pharmacokinetic studies, this compound demonstrated comparable efficacy to established antidepressants like bupropion in blocking DAT and NET, indicating its potential as an alternative therapeutic agent for mood disorders .

Summary Table of Biological Activities

Mecanismo De Acción

Delta3,2-Hydroxylbakuchiol exerts its effects primarily by inhibiting monoamine transporters, including the dopamine transporter and norepinephrine transporter. This inhibition leads to increased levels of neurotransmitters like dopamine and norepinephrine in the synaptic cleft, which can alleviate symptoms of neurological disorders such as Parkinson’s disease and depression. The compound’s antioxidant properties also contribute to its therapeutic effects by reducing oxidative stress and inflammation .

Comparación Con Compuestos Similares

Delta3,2-Hydroxylbakuchiol is structurally similar to several other compounds, including:

Bakuchiol: The parent compound, known for its diverse biological activities.

12-Hydroxyisobakuchiol: Another hydroxylated derivative with similar properties.

3-Hydroxybakuchiol: A related compound with hydroxylation at a different position.

Psoracorylifol A and C: Compounds with similar structures but different functional groups.

Uniqueness: this compound stands out due to its specific hydroxylation pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit monoamine transporters makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a natural compound derived from the seeds of Psoralea corylifolia, a plant recognized for its diverse therapeutic properties. This compound has attracted significant attention due to its potential applications in treating various neurological and psychological disorders.

Overview of Biological Activity

This compound exhibits a range of biological activities primarily through its action as a monoamine transporter inhibitor. Its primary targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which play crucial roles in neurotransmitter regulation.

- Inhibition of Monoamine Transporters : this compound selectively inhibits DAT and NET with IC50 values of 0.58 µM and 0.69 µM, respectively, while showing significantly lower potency against the serotonin transporter (SERT) (IC50 = 312.02 µM) . This selective inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

- Neuroprotective Effects : The compound protects dopaminergic neurons from neurotoxic agents such as MPP(+) and MPTP, which are commonly used to model Parkinson's disease . This protective action may be attributed to its ability to modulate neurotransmitter levels and mitigate oxidative stress.

In Vitro Studies

- Dopamine Uptake Inhibition : In studies involving CHO cells transfected with DAT, this compound demonstrated significant inhibition of dopamine uptake, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease .

- Cell Viability : The compound has shown protective effects on neuronal cell lines against oxidative stress-induced damage, indicating its role in enhancing cell survival under pathological conditions .

In Vivo Studies

- Behavioral Studies : In animal models, this compound improved motor activity in mice subjected to reserpine-induced akinesia, demonstrating its potential to ameliorate symptoms associated with Parkinson's disease .

- Neuroprotective Efficacy : The compound exhibited significant neuroprotective effects against MPTP-induced behavioral deficits and histological damage in the substantia nigra region of the brain .

Comparative Analysis with Other Compounds

| Compound | Targeted Transporter | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | DAT | 0.58 | Selective inhibitor; neuroprotective properties |

| Delta3-Hydroxybakuchiol | DAT | 0.75 | Similar mechanism but less potent |

| Bupropion | DAT/NET | 0.85 | Antidepressant; similar efficacy |

| GBR12,935 | DAT | 0.70 | Reference compound for comparison |

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a study examining the effects of this compound on Parkinsonian symptoms induced by MPTP in mice, researchers observed that treatment with the compound significantly reduced motor deficits and protected dopaminergic neurons from degeneration. Histological analysis confirmed decreased neuronal loss in treated groups compared to controls.

Case Study 2: Antidepressant-like Effects

Another study investigated the antidepressant-like effects of this compound using the forced swim test and tail suspension test in rodents. Results indicated that the compound reduced immobility time significantly compared to untreated controls, suggesting potential antidepressant activity mediated through monoamine modulation.

Propiedades

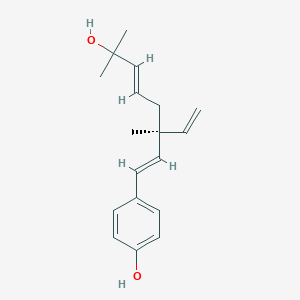

IUPAC Name |

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEXUROYEYFL-CEAFDCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.